molecular formula C9H13NO2 B2460254 N-tert-butylfuran-2-carboxamide CAS No. 98331-10-3

N-tert-butylfuran-2-carboxamide

Cat. No. B2460254
CAS RN: 98331-10-3
M. Wt: 167.208
InChI Key: JLKDJHPRTZFHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560551B2

Procedure details

To a slurry of furan-2-carboxylic acid (10.0 g, 89 mmol) in 100 mL DCM at 0° C. under nitrogen was added DMF (0.069 ml, 0.89 mmol) and oxalyl chloride (9.9 ml, 112 mmol) slowly in small portions over 5 min. The reaction was allowed to warm to ambient temperature. After 3 h, the clear solution was concentrated in vacuo and the resulting oil was dissolved in 75 mL THF and cooled to 0° C. A solution of tert-butylamine (28 ml, 268 mmol) in 25 mL THF was added dropwise over 1 h. The bath was allowed to expire and the slurry was stirred over the weekend. The reaction was concentrated in vacuo and partitioned between 1N NaOH and DCM. The aqueous layer was extracted twice with DCM. The combined organic layers were concentrated in vacuo to give N-tert-butylfuran-2-carboxamide as a white solid. MS m/z=168 [M+H]+. Calc'd for C9H13NO2: 167.2.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.069 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=O.CN(C=O)C.C(Cl)(=O)C(Cl)=O.[C:20]([NH2:24])([CH3:23])([CH3:22])[CH3:21]>C(Cl)Cl.C1COCC1>[C:20]([NH:24][C:6]([C:2]1[O:1][CH:5]=[CH:4][CH:3]=1)=[O:8])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Name
Quantity
0.069 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the slurry was stirred over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oil was dissolved in 75 mL THF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between 1N NaOH and DCM
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.